molecular formula C8H8ClF2N3 B2613417 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine CAS No. 2034514-54-8

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine

Cat. No.: B2613417
CAS No.: 2034514-54-8
M. Wt: 219.62
InChI Key: HRODVVVVJXYSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H8ClF2N3 and its molecular weight is 219.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • A study synthesized a series of pyrimidine-azetidinone analogues and evaluated them for their antioxidant, in vitro antimicrobial, and antitubercular activities. The research aimed to design compounds with enhanced antibacterial and antituberculosis efficacy, highlighting the pyrimidine compound's potential in developing novel antimicrobial agents (Chandrashekaraiah et al., 2014).

Antiviral Activity

  • Another study focused on the synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, showcasing the potential of pyrimidine derivatives in developing potent and selective anti-HIV agents (Vince & Hua, 1990).

Molecular Recognition Processes

  • Research on cation tautomerism and disorder in pyrimidine compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate, contributes to the understanding of molecular recognition processes involving hydrogen bonding. This knowledge is crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality (Rajam et al., 2017).

Antioxidant Properties

  • A study on the synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes explored their antioxidant properties. This research highlights the role of pyrimidine derivatives in developing compounds with potential antioxidant activity, which is significant for therapeutic applications (Rani et al., 2012).

Antiasthmatic Agents

  • The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the versatility of pyrimidine compounds in medicinal chemistry. These compounds were found to be active as mediator release inhibitors, indicating their potential application in treating asthma (Medwid et al., 1990).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine are likely related to energy production and oxidative stress. By inhibiting mitochondrial complex I, it disrupts the electron transport chain, affecting cellular respiration and ATP production. This can lead to downstream effects such as increased oxidative stress and potential cell death .

Properties

IUPAC Name

5-chloro-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRODVVVVJXYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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